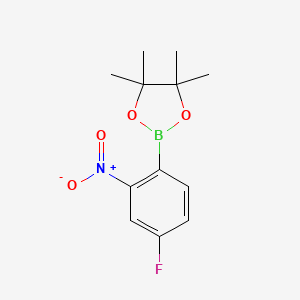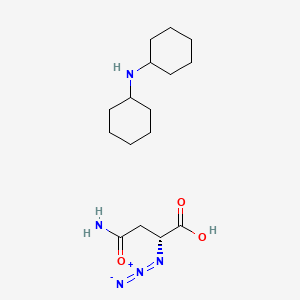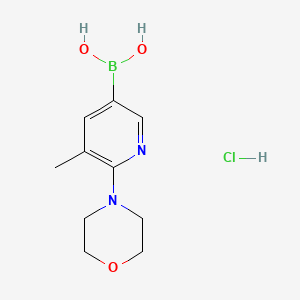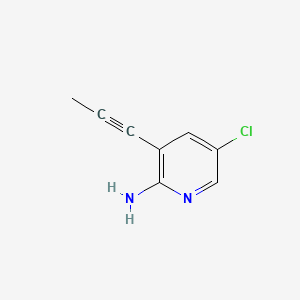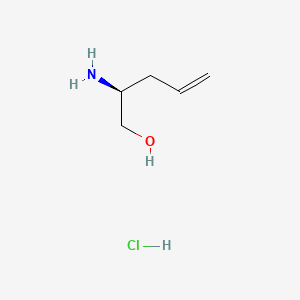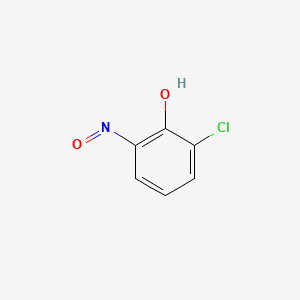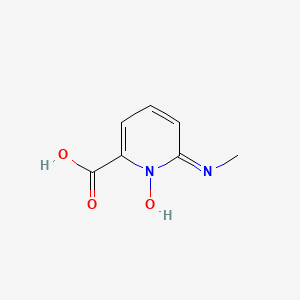
1-Hydroxy-6-methyliminopyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-6-methyliminopyridine-2-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a methylamino group and a carboxylic acid 1-oxide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-6-methyliminopyridine-2-carboxylic acid typically involves the following steps:
Nitration: The starting material, 2-pyridinecarboxylic acid, undergoes nitration to introduce a nitro group at the 6-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Methylation: The amino group is methylated using a methylating agent such as methyl iodide.
Oxidation: Finally, the compound is oxidized to form the 1-oxide using an oxidizing agent like hydrogen peroxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and more efficient catalysts to increase yield and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
1-Hydroxy-6-methyliminopyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the 1-oxide group back to the corresponding amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various N-oxides, reduced amines, and substituted derivatives depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-6-methyliminopyridine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is investigated for its potential use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Hydroxy-6-methyliminopyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and the context of its use. For example, it may inhibit enzymes involved in inflammatory processes or activate receptors that modulate cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pyridinecarboxylic acid: The parent compound without the methylamino and 1-oxide groups.
6-Amino-2-pyridinecarboxylic acid: Similar structure but without the methyl group.
6-(Dimethylamino)-2-pyridinecarboxylic acid: Contains an additional methyl group on the amino nitrogen.
Uniqueness
1-Hydroxy-6-methyliminopyridine-2-carboxylic acid is unique due to the presence of both the methylamino and 1-oxide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for a broader range of applications and interactions compared to similar compounds .
Eigenschaften
CAS-Nummer |
135589-82-1 |
|---|---|
Molekularformel |
C7H8N2O3 |
Molekulargewicht |
168.152 |
IUPAC-Name |
1-hydroxy-6-methyliminopyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H8N2O3/c1-8-6-4-2-3-5(7(10)11)9(6)12/h2-4,12H,1H3,(H,10,11) |
InChI-Schlüssel |
OJWIKRKWECVYGL-UHFFFAOYSA-N |
SMILES |
CN=C1C=CC=C(N1O)C(=O)O |
Synonyme |
2-Pyridinecarboxylicacid,6-(methylamino)-,1-oxide(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S)-1-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B594394.png)
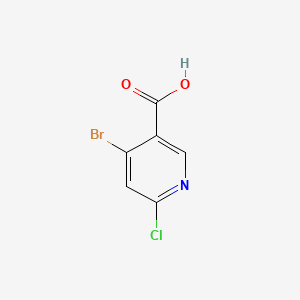
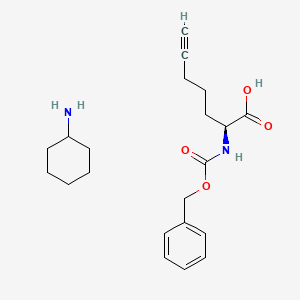

![2-Chloro-4-[4-(methylsulfanyl)phenyl]benzonitrile](/img/structure/B594403.png)
